molecular formula C39H60I2N2O5 B13744211 Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate CAS No. 41549-91-1

Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate

Cat. No.: B13744211
CAS No.: 41549-91-1
M. Wt: 890.7 g/mol
InChI Key: BRLJZRCAHBULJP-UHFFFAOYSA-L
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Description

Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its fluorene backbone, which is substituted with dibutylaminopropyl groups and carboxylate esters, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate typically involves multiple steps, starting with the preparation of the fluorene core. The dibutylaminopropyl groups are introduced through nucleophilic substitution reactions, while the carboxylate esters are formed via esterification reactions. The final step involves the quaternization of the nitrogen atoms with methyl iodide to form the dimethiodide salt, followed by hydration to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate undergoes various chemical reactions, including:

    Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.

    Reduction: The carbonyl group in the fluorene core can be reduced to form fluorene alcohols.

    Substitution: The dibutylaminopropyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene alcohols.

    Substitution: Substituted fluorene derivatives with various functional groups.

Scientific Research Applications

Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate involves its interaction with molecular targets such as DNA and proteins. The compound’s fluorene core allows it to intercalate into DNA, disrupting the DNA structure and inhibiting replication. Additionally, the dibutylaminopropyl groups can interact with protein targets, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate is unique due to its combination of a fluorene core with dibutylaminopropyl groups and carboxylate esters, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

41549-91-1

Molecular Formula

C39H60I2N2O5

Molecular Weight

890.7 g/mol

IUPAC Name

dibutyl-[3-[7-[3-[dibutyl(methyl)azaniumyl]propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]-methylazanium;diiodide

InChI

InChI=1S/C39H60N2O5.2HI/c1-7-11-21-40(5,22-12-8-2)25-15-27-45-38(43)31-17-19-33-34-20-18-32(30-36(34)37(42)35(33)29-31)39(44)46-28-16-26-41(6,23-13-9-3)24-14-10-4;;/h17-20,29-30H,7-16,21-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BRLJZRCAHBULJP-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](C)(CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[N+](C)(CCCC)CCCC.[I-].[I-]

Origin of Product

United States

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